DL-Glutamic acid hydrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

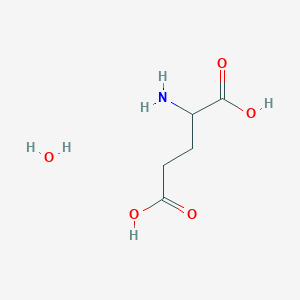

2-aminopentanedioic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.H2O/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDAOHVKBFBBMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049239 |

Source

|

| Record name | DL-Glutamic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19285-83-7, 617-65-2 |

Source

|

| Record name | DL-Glutamic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-glutamic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dichotomous Role of DL-Glutamic Acid Hydrate in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), is a pivotal molecule in neuroscience research. It exists as two stereoisomers: L-glutamic acid and D-glutamic acid. While the L-isomer is integral to a vast array of physiological processes, including synaptic transmission, plasticity, learning, and memory, the role of the D-isomer is less defined. This technical guide provides an in-depth exploration of DL-Glutamic acid hydrate (B1144303), a racemic mixture of both isomers, in the context of neuroscience. It will elucidate the well-established functions of L-glutamic acid, discuss the current understanding of D-glutamic acid's activity, and, by extension, clarify the applications and implications of using the racemic mixture in research and development.

The Central Role of L-Glutamic Acid in Neurotransmission

L-glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system.[1] Its function is mediated through a variety of ionotropic and metabotropic receptors, leading to the depolarization of postsynaptic neurons and the propagation of nerve impulses.

Glutamate (B1630785) Receptors

The physiological effects of L-glutamate are transduced by two main families of receptors:

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission. They are further subdivided into three types based on their selective agonists:

-

N-methyl-D-aspartate (NMDA) receptors: Unique in their requirement for both glutamate and a co-agonist (glycine or D-serine) for activation, as well as the removal of a voltage-dependent magnesium block. They are highly permeable to Ca²⁺ and play a critical role in synaptic plasticity.

-

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: Mediate the majority of fast excitatory neurotransmission in the brain.

-

Kainate receptors: Involved in both pre- and postsynaptic signaling, modulating neurotransmitter release and postsynaptic responses.

-

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through slower, longer-lasting signaling cascades. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

The diverse array of glutamate receptors allows for complex and nuanced regulation of neuronal activity.

The Enigmatic D-Glutamic Acid

In contrast to its L-enantiomer, D-glutamic acid is not a primary neurotransmitter and is found in negligible concentrations in the mammalian brain under normal physiological conditions. Research suggests that D-glutamate has significantly lower affinity for glutamate receptors and transporters. For instance, some studies have shown that D-glutamate does not significantly potentiate the spontaneous release of neurotransmitters like dopamine, an effect readily observed with L-glutamate. While other D-amino acids, such as D-serine, have established roles as co-agonists at the NMDA receptor, a similar prominent function for D-glutamate has not been identified. The brain possesses enzymes like D-amino acid oxidase (DAO) that are capable of degrading D-amino acids, which may contribute to the low levels of D-glutamate observed.

DL-Glutamic Acid Hydrate in Neuroscience Research: An Inferred Role

Given the profound biological activity of L-glutamic acid and the relative inertness of D-glutamic acid at glutamate receptors, the use of this compound in neuroscience research is not standard practice for studying glutamatergic signaling. The presence of the D-isomer introduces an unnecessary variable without contributing significantly to the desired excitatory effect. Therefore, researchers almost exclusively use L-glutamic acid to ensure specificity and reproducibility in their experiments.

The primary application of glutamic acid in neuroscience research is the induction of excitotoxicity , a pathological process in which excessive activation of glutamate receptors leads to neuronal damage and death. This process is implicated in numerous neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Theoretically, this compound could be used to induce excitotoxicity. However, the effective concentration would be dependent on the L-glutamic acid content (50% of the total). The D-isomer would likely act as an inactive component in this context. The primary motivation for using the DL-form would likely be economic, as racemic mixtures are often less expensive to synthesize than enantiomerically pure compounds.

Quantitative Data Summary

Due to the prevalent use of L-glutamic acid in neuroscience research, quantitative data for this compound is scarce. The following tables summarize key quantitative parameters for L-glutamic acid , which would be the active component in any study using the DL-form.

| Receptor Subtype | Agonist (L-Glutamic Acid) Affinity (Kd) | Typical Agonist Concentration for Activation | Ion Permeability |

| NMDA | ~1-10 µM | 10-100 µM | Ca²⁺, Na⁺, K⁺ |

| AMPA | ~100-500 µM | 1-10 mM | Na⁺, K⁺ (low Ca²⁺) |

| Kainate | ~50-200 µM | 100-500 µM | Na⁺, K⁺ (variable Ca²⁺) |

Table 1: Ionotropic Glutamate Receptor Properties for L-Glutamic Acid.

| Parameter | Value | Experimental Context |

| EC₅₀ for Excitotoxicity | 20-100 µM | In vitro neuronal cultures |

| Synaptic Cleft Concentration | ~1-5 mM (transient) | Following presynaptic release |

| Extracellular Fluid Concentration | < 1 µM | Under normal resting conditions |

Table 2: L-Glutamic Acid Concentrations in Experimental and Physiological Contexts.

Experimental Protocols

The following provides a generalized protocol for inducing excitotoxicity in primary neuronal cultures using L-glutamic acid. This protocol can be conceptually adapted for the use of this compound, keeping in mind that the effective concentration of the active L-isomer will be halved.

Protocol: Induction of Excitotoxicity in Primary Cortical Neurons

-

Cell Culture:

-

Plate primary cortical neurons from embryonic day 18 (E18) rat or mouse pups onto poly-D-lysine coated plates.

-

Maintain cultures in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

-

Allow neurons to mature for 10-14 days in vitro before experimentation.

-

-

Preparation of Glutamate Solution:

-

Prepare a stock solution of L-glutamic acid (e.g., 100 mM) in sterile, nuclease-free water or a suitable buffer. Note: L-glutamic acid has low solubility in water at neutral pH. Gentle warming and pH adjustment may be necessary. Alternatively, monosodium glutamate, which is highly soluble, can be used.

-

If using this compound, prepare the stock solution based on the total molecular weight, remembering that the L-glutamate concentration will be half of the total molar concentration.

-

Sterile-filter the stock solution through a 0.22 µm filter.

-

-

Induction of Excitotoxicity:

-

Gently remove the culture medium from the neuronal cultures.

-

Wash the cells once with a pre-warmed, serum-free, and B-27-free medium (e.g., Locke's buffer or Hibernate-E).

-

Add the treatment medium containing the desired final concentration of L-glutamic acid (typically in the range of 20-100 µM). Include a vehicle control (medium without glutamate).

-

Incubate the cells for a defined period (e.g., 15 minutes to 24 hours) at 37°C and 5% CO₂. The duration of exposure will influence the severity of the excitotoxic insult.

-

-

Assessment of Neuronal Viability:

-

Following the glutamate exposure, remove the treatment medium and wash the cells with fresh, pre-warmed culture medium.

-

Return the cells to their original culture medium and incubate for a further 24 hours to allow for the development of delayed neuronal death.

-

Assess neuronal viability using standard assays such as:

-

Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.

-

MTT or MTS Assay: Measures the metabolic activity of viable cells.

-

Live/Dead Staining: Utilizes fluorescent dyes like calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red).

-

Immunocytochemistry: Staining for neuronal markers (e.g., NeuN or MAP2) and assessing cell morphology and number.

-

-

Signaling Pathways and Workflows

Glutamate-Glutamine Cycle

The concentration of extracellular glutamate is tightly regulated by the glutamate-glutamine cycle, a metabolic loop between neurons and astrocytes.

Caption: The Glutamate-Glutamine Cycle in the CNS.

Excitotoxicity Signaling Cascade

Excessive glutamate receptor activation, particularly of NMDA receptors, leads to a cascade of events culminating in neuronal death.

Caption: Simplified signaling pathway of glutamate-induced excitotoxicity.

Conclusion

This compound, as a racemic mixture, is not a standard tool in neuroscience research for investigating glutamatergic neurotransmission due to the well-established excitatory function of the L-isomer and the relative inactivity of the D-isomer. The primary application of glutamic acid in this field is the induction of excitotoxicity to model neurological disorders, for which the pure L-enantiomer is overwhelmingly preferred to ensure experimental precision. While the DL-form could theoretically be used for this purpose, its application would necessitate careful consideration of the effective concentration of L-glutamic acid. A thorough understanding of the distinct properties of each stereoisomer is crucial for the accurate design and interpretation of experiments in the complex landscape of neuroscience research.

References

A Technical Chronicle of DL-Glutamic Acid Hydrate: From Discovery to Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamic acid, a non-essential amino acid, is a cornerstone of modern biochemistry, neuroscience, and the food industry. Initially discovered as a component of wheat gluten, its profound impact was not realized until its identification as the source of "umami," the fifth basic taste. This ushered in over a century of research and industrial production, with manufacturing processes evolving from rudimentary extraction to sophisticated chemical and biotechnological syntheses. This whitepaper provides an in-depth technical guide to the history of DL-glutamic acid's discovery and the evolution of its synthesis, with a focus on the chemical methodologies that produce the racemic mixture. It includes detailed experimental protocols, quantitative data, and visual workflows to illuminate the scientific journey of this pivotal molecule.

Discovery and Early Isolation

The story of glutamic acid begins in the mid-19th century. In 1866, the German chemist Karl Heinrich Ritthausen first isolated the compound by treating wheat gluten with sulfuric acid[1]. For this reason, it was named glutamic acid.

However, the significance of glutamic acid remained largely academic until the work of Japanese chemist Professor Kikunae Ikeda of Tokyo Imperial University. In 1907, while studying the composition of kombu seaweed broth, he sought to identify the source of its distinct savory taste, which he believed was different from the four known basic tastes of sweet, sour, salty, and bitter[2][3]. In 1908, after evaporating large quantities of the broth, he isolated brown crystals of glutamic acid[1]. He termed this unique taste "umami"[3][4]. This discovery not only introduced a new dimension to sensory science but also laid the groundwork for the industrial production of its salt, monosodium glutamate (B1630785) (MSG), as a flavor enhancer[4][5][6].

The Evolution of Synthesis: From Extraction to Chemical Engineering

The commercial demand for glutamic acid, primarily as MSG, spurred the development of large-scale production methods. The historical progression can be divided into three main eras: protein extraction, chemical synthesis, and fermentation.

Initial Production: Protein Hydrolysis

The first industrial process for producing glutamic acid was an extraction method. It involved the acid hydrolysis of vegetable proteins, such as wheat gluten, which is rich in glutamic acid[5][6][7]. This process involved treating the protein source with hydrochloric acid to break the peptide bonds, followed by a challenging process to isolate L-glutamic acid hydrochloride[5][6]. This method was technically demanding and limited the scale of production[5][6].

The Era of Chemical Synthesis: The Acrylonitrile (B1666552) Process

The mid-20th century saw a shift towards direct chemical synthesis, which produced a racemic mixture of DL-glutamic acid. This method was in industrial use from approximately 1962 to 1973[5][6][8]. The most notable process started with acrylonitrile, a readily available and economical petrochemical feedstock[1][5][9].

This synthesis is a multi-step process that begins with the hydroformylation of acrylonitrile, followed by the formation of an α-aminonitrile via the Strecker synthesis, and subsequent hydrolysis to yield DL-glutamic acid.

Experimental Protocol: Synthesis of DL-Glutamic Acid from Acrylonitrile

This protocol is based on the principles outlined in historical patents and chemical literature[1][9].

Step 1: Hydroformylation of Acrylonitrile to β-Cyanopropionaldehyde

-

Reaction Setup: A high-pressure autoclave is charged with a 10-20% solution of acrylonitrile in a solvent such as benzene.

-

Catalyst Addition: Dicobalt octacarbonyl (Co₂(CO)₈), approximately 0.5 to 1.0 mol% relative to acrylonitrile, is added as the catalyst.

-

Reaction Conditions: The autoclave is pressurized with an equimolar mixture of carbon monoxide (CO) and hydrogen (H₂). The reaction is heated to a temperature between 120°C and 140°C.

-

Reaction Execution: The mixture is agitated under pressure until the reaction is complete. The product, β-cyanopropionaldehyde, is highly unstable and is not isolated. The yield of this intermediate can be as high as 70-78 mole percent[1].

Step 2: Strecker Synthesis to α-Amino-γ-cyanobutyronitrile

-

Reagent Addition: To the reaction liquor containing β-cyanopropionaldehyde, aqueous ammonia (B1221849) (approx. 28%) and hydrogen cyanide (HCN) are added directly.

-

Reaction Conditions: The mixture is heated with agitation at approximately 50°C for about 1 hour. This converts the aldehyde into an α-aminonitrile.

Step 3: Hydrolysis to DL-Glutamic Acid

-

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed. This is typically achieved by adding a strong base, such as sodium hydroxide (B78521) (caustic alkali), and heating the mixture.

-

Isolation: After hydrolysis, the solution is neutralized to pH 3.2, the isoelectric point of glutamic acid. This causes DL-glutamic acid monohydrate to crystallize out of the solution.

-

Purification: The crystalline product is recovered by filtration and can be further purified by recrystallization.

Diagram: Chemical Synthesis of DL-Glutamic Acid from Acrylonitrile

Caption: Workflow for the chemical synthesis of DL-Glutamic Acid.

Quantitative Data for the Acrylonitrile Process

| Parameter | Value / Condition | Source |

| Step 1: Hydroformylation | ||

| Starting Material | Acrylonitrile | [1] |

| Solvent | Benzene | [1] |

| Catalyst | Dicobalt octacarbonyl | [1] |

| Temperature | 120 - 140 °C | [1] |

| Intermediate Yield | 70 - 78.5 mole % | [1] |

| Step 3: Overall Yield | ||

| Final Product | DL-Glutamic Acid Monohydrate | [1] |

| Overall Amino Acid Yield | 45.8 - 49.6 % (based on acrylonitrile) | [1] |

| Amino Nitrogen Yield | 64.4 - 75.0 mole % | [1] |

Resolution of DL-Glutamic Acid

Since only the L-enantiomer possesses the characteristic umami taste, the racemic mixture produced by chemical synthesis required an additional resolution step. A common industrial method was preferential crystallization [5][6][8]. This technique involves creating a supersaturated solution of the racemate (e.g., monoammonium DL-glutamate) and seeding it with crystals of the desired enantiomer (e.g., L-monoammonium glutamate). This induces the crystallization of only the seeded enantiomer from the solution.

Recent studies combining preferential crystallization with enzymatic racemization have shown the potential for high-yield recovery of the desired L-enantiomer.

| Resolution Method | Yield of L-isomer | Optical Purity (ee) | Source |

| Preferential Crystallization (without enzyme) | 49.4% | 13.8% | [2][10] |

| Preferential Crystallization with Glutamate Racemase | 97.7% | 97.4% | [2][10] |

The Modern Era: Fermentation and Enzymatic Synthesis

In 1956, a significant breakthrough occurred with the introduction of a direct fermentation method to produce L-glutamic acid[5][6][8]. This process utilizes microorganisms, most notably Corynebacterium glutamicum, which can synthesize L-glutamic acid from simple carbon sources like glucose and ammonia[1][11]. The advantages of fermentation, including lower production costs, reduced environmental impact, and direct production of the desired L-isomer, were so substantial that it quickly replaced chemical synthesis as the dominant industrial method[5][6][8]. Today, global production of glutamic acid is estimated to be in the millions of tons annually, almost exclusively through fermentation[1][6][8].

Enzymatic synthesis represents another biotechnological route, where enzymes like glutamate dehydrogenase catalyze the conversion of precursors such as α-ketoglutaric acid into L-glutamic acid[12].

Diagram: Historical Progression of Glutamic Acid Production

Caption: Timeline of major shifts in glutamic acid production methods.

In-Vivo Biosynthesis: The Biological Pathway

For context, it is useful to understand how glutamic acid is synthesized in living organisms. It is a non-essential amino acid, meaning the human body can produce it. A primary pathway involves the amination of α-ketoglutarate, an intermediate in the citric acid cycle (TCA cycle)[12][13]. This reaction is catalyzed by enzymes such as glutamate dehydrogenase[13].

Diagram: Biological Synthesis of L-Glutamic Acid

Caption: Simplified overview of the in-vivo synthesis of L-Glutamic Acid.

Conclusion

The history of DL-glutamic acid is a compelling narrative of scientific discovery and industrial innovation. From its initial isolation from a natural protein source to its identification as the essence of umami, the demand for this amino acid has driven profound changes in chemical and biological manufacturing. The era of chemical synthesis from acrylonitrile, though now largely superseded, stands as a significant chapter in the history of industrial organic chemistry, providing a scalable method for producing the racemic DL-mixture. The subsequent rise of fermentation technology highlights the power of biotechnology to offer more efficient, stereospecific, and sustainable solutions. For today's researchers, understanding this historical and technical evolution provides a valuable context for the ongoing exploration of amino acids in drug development, neuroscience, and materials science.

References

- 1. US3010994A - Synthesis of glutamic acid from acrylonitrile - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. scilit.com [scilit.com]

- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 8. Electrochemical transformation of d,l-glutamic acid into acrylonitrile - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Sustainable synthesis of acrylonitrile by electrolysis - American Chemical Society [acs.digitellinc.com]

- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 13. US2945879A - Resolution of di-glutamic acid - Google Patents [patents.google.com]

The Dichotomous Action of DL-Glutamic Acid Hydrate on Neuronal Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid, the most abundant excitatory neurotransmitter in the vertebrate central nervous system, plays a pivotal role in a vast array of neuronal functions, including synaptic transmission, plasticity, learning, and memory.[1][2] In its naturally occurring L-isomeric form, L-Glutamic acid, it is the primary agonist for a wide range of glutamate (B1630785) receptors. This technical guide delves into the mechanism of action of DL-Glutamic acid hydrate (B1144303), a racemic mixture of D- and L-Glutamic acid, on neurons. Understanding the distinct contributions of each stereoisomer is crucial for researchers and drug development professionals exploring the therapeutic potential and neurobiological implications of glutamatergic signaling. While L-Glutamate is the principal excitatory agent, the D-enantiomer exhibits a nuanced and less potent interaction with neuronal receptors, leading to a complex overall effect of the racemic mixture. The "hydrate" designation refers to the presence of a water molecule in the crystalline structure of the solid compound and does not significantly alter its biological activity in an aqueous environment.[1]

Core Mechanism of Action: A Tale of Two Isomers

The neuronal effects of DL-Glutamic acid are a composite of the actions of its two stereoisomers, L-Glutamic acid and D-Glutamic acid.

L-Glutamic Acid: The Primary Excitatory Driver

As the endogenous neurotransmitter, L-Glutamic acid potently activates all subtypes of glutamate receptors, which are broadly classified into two families: ionotropic and metabotropic receptors.[3][4]

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission.

-

N-methyl-D-aspartate (NMDA) Receptors: Activation requires the binding of both glutamate and a co-agonist (glycine or D-serine).[2][5] Upon activation and relief of a voltage-dependent magnesium block, NMDA receptors allow the influx of Ca²⁺ and Na⁺, triggering downstream signaling cascades crucial for synaptic plasticity.[5]

-

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors: These receptors mediate the majority of fast excitatory neurotransmission by allowing Na⁺ influx upon glutamate binding, leading to depolarization of the postsynaptic membrane.[3]

-

Kainate Receptors: These receptors have both presynaptic and postsynaptic roles, modulating neurotransmitter release and contributing to excitatory postsynaptic potentials.[3]

-

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger signaling pathways. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[4][6]

D-Glutamic Acid: A Less Potent Modulator

The D-isomer of glutamic acid is also an excitatory amino acid that can act on NMDA receptors; however, it is significantly less potent than its L-counterpart.[7] While less studied, the presence of D-amino acids in the central nervous system and their ability to modulate synaptic communication is an active area of research.[7] The primary documented effect of D-Glutamic acid is as a weak agonist at the NMDA receptor. Its affinity for AMPA, kainate, and metabotropic glutamate receptors is not well-quantified in publicly available literature.

Quantitative Data on Receptor Interactions

The following tables summarize the available quantitative data on the interaction of L-Glutamic acid with its receptors. Data for D-Glutamic acid and the DL-racemic mixture are sparse, reflecting the focus of research on the biologically predominant L-isomer.

Table 1: Binding Affinities of Glutamate Receptor Agonists

| Agonist | Receptor Subtype | Binding Affinity (Kd or IC50) | Species/Tissue | Reference |

| L-Glutamic acid | NMDA | ~2.3 µM (IC50) | Rat cortical membranes | |

| D-Glutamic acid | NMDA | Less active than L-Glutamic acid | N/A | [7] |

| L-Glutamic acid | AMPA | ~5 µM (IC50) | Rat cortical membranes | |

| L-Glutamic acid | Kainate | ~50 nM (Kd) | Rat brain | |

| L-Glutamic acid | Group I mGluRs (mGluR1/5) | Low micromolar (EC50) | Recombinant cell lines | |

| L-Glutamic acid | Group II mGluRs (mGluR2/3) | Low micromolar (EC50) | Recombinant cell lines | |

| L-Glutamic acid | Group III mGluRs (mGluR4/6/7/8) | Low micromolar (EC50) | Recombinant cell lines |

Note: Specific binding affinities can vary depending on the experimental conditions, radioligand used, and receptor subunit composition.

Signaling Pathways and Experimental Workflows

The activation of glutamate receptors by DL-Glutamic acid initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways and a typical experimental workflow for studying the effects of glutamic acid on neurons.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of glutamatergic signaling.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the ion currents elicited by the application of this compound on a single neuron.

Methodology:

-

Cell Preparation: Primary neuronal cultures (e.g., from hippocampus or cortex) are prepared on glass coverslips.

-

Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope stage and continuously perfused with an external recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4).

-

Pipette Preparation: Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2).

-

Giga-seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the neuronal membrane.

-

Whole-Cell Configuration: The membrane patch is ruptured by gentle suction, establishing the whole-cell configuration.

-

Drug Application: this compound, dissolved in the external solution to the desired concentration, is applied to the neuron using a fast-perfusion system.

-

Data Acquisition: Membrane currents are recorded in voltage-clamp mode using a patch-clamp amplifier and appropriate data acquisition software. The holding potential is typically set at -70 mV to record inward currents.

Calcium Imaging

Objective: To visualize and quantify the changes in intracellular calcium concentration in response to this compound application.

Methodology:

-

Cell Loading: Neuronal cultures are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C. This allows the dye to enter the cells.

-

De-esterification: The cells are then washed and incubated in a dye-free buffer for at least 30 minutes to allow for the de-esterification of the dye by intracellular esterases, trapping it inside the cells.

-

Imaging Setup: The coverslip with the loaded cells is placed in a perfusion chamber on an inverted fluorescence microscope equipped with a light source for excitation and a sensitive camera (e.g., sCMOS or CCD) for detection.

-

Drug Application: A baseline fluorescence is recorded before perfusing the chamber with a solution containing this compound at the desired concentration.

-

Image Acquisition: Fluorescence images are captured at regular intervals (e.g., every few seconds) before, during, and after the application of the glutamic acid solution. For ratiometric dyes like Fura-2, images are acquired at two different excitation wavelengths (e.g., 340 nm and 380 nm).

-

Data Analysis: The change in fluorescence intensity (or the ratio of intensities at two wavelengths for ratiometric dyes) is calculated for individual neurons over time. This change is proportional to the change in intracellular calcium concentration.

Conclusion

This compound exerts its effects on neurons through the combined actions of its L- and D-isomers. The L-isomer is a potent agonist at all glutamate receptor subtypes, driving the primary excitatory response. The D-isomer is a significantly weaker agonist, primarily at the NMDA receptor, and its contribution to the overall effect of the racemic mixture is likely modulatory and less pronounced. The "hydrate" form is a characteristic of the solid compound and is not expected to alter its neurobiological activity in solution.

For researchers and drug development professionals, it is critical to recognize that the use of the DL-racemic mixture will result in a less potent and potentially more complex pharmacological profile compared to the pure L-enantiomer. Future research should focus on a more detailed quantitative characterization of the binding affinities and functional effects of D-Glutamic acid and the DL-racemic mixture on the full spectrum of glutamate receptors to fully elucidate their roles in neuronal signaling and to inform the development of more specific glutamatergic therapeutic agents.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. NMDA receptor - Wikipedia [en.wikipedia.org]

- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-Amino acids in brain neurotransmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-Glutamic Acid Hydrate: A Non-Essential Amino Acid in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Glutamic acid, a racemic mixture of the non-essential amino acid glutamic acid, serves as a versatile and fundamental compound in a multitude of research and development applications. While the L-enantiomer is widely recognized for its central role as an excitatory neurotransmitter in the mammalian central nervous system, the racemic form, DL-glutamic acid, and its hydrate (B1144303), are of significant interest in chemical synthesis, nutritional studies, and as a starting material for the resolution of its enantiomers for specific biological investigations.[1][2] This technical guide provides a comprehensive overview of DL-Glutamic acid hydrate, including its physicochemical properties, synthesis, relevant experimental protocols, and its role in biological signaling pathways.

Physicochemical Properties of this compound

This compound is a white crystalline powder. A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₅H₉NO₄·H₂O | Internal Data |

| Molecular Weight | 165.15 g/mol | Internal Data |

| Melting Point | 194 °C | Internal Data |

| Solubility in Water | 20.54 g/L at room temperature; 284.9 g/L in boiling water | Internal Data |

| Solubility in 1 M HCl | Soluble | Internal Data |

| Solubility in Ethanol | Sparingly soluble | Internal Data |

| Solubility in Ether | Sparingly soluble | Internal Data |

Synthesis of DL-Glutamic Acid

The synthesis of DL-glutamic acid can be achieved through various chemical routes. One common method involves the hydrolysis of proteins, followed by racemization. Another approach is through chemical synthesis, which provides a controlled method to produce the racemic mixture. Below is a generalized workflow for a chemical synthesis approach.

Experimental Protocols

Enzymatic Resolution of DL-Glutamic Acid using Acylase

This protocol describes a common method for the separation of D- and L-glutamic acid from a racemic mixture of N-acetyl-DL-glutamic acid, which can be synthesized from DL-glutamic acid. This is a crucial technique for researchers needing enantiomerically pure glutamic acid for specific biological studies.[2][3]

Materials:

-

N-acetyl-DL-glutamic acid

-

Aminoacylase (B1246476) (e.g., from Aspergillus oryzae)

-

Lithium hydroxide (B78521) (LiOH) or other suitable base to adjust pH

-

Hydrochloric acid (HCl)

-

Ethanol

-

pH meter

-

Stirred reaction vessel with temperature control

-

Filtration apparatus

Procedure:

-

Preparation of the Substrate Solution:

-

Dissolve N-acetyl-DL-glutamic acid in deionized water to a concentration of approximately 0.2 M.

-

Adjust the pH of the solution to 7.0-7.5 with a solution of LiOH. This is the optimal pH range for many acylases.

-

-

Enzymatic Reaction:

-

Warm the substrate solution to 37-40°C in the reaction vessel.

-

Add the aminoacylase enzyme to the solution. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:100 (w/w) is common.

-

Maintain the temperature and stir the reaction mixture. The reaction progress can be monitored by measuring the release of L-glutamic acid over time using techniques like HPLC. The reaction is typically run for 24-48 hours.

-

-

Separation of Products:

-

After the reaction is complete, acidify the solution to a pH of approximately 3.2 with HCl. At this pH, the unreacted N-acetyl-D-glutamic acid and the product L-glutamic acid have different solubilities.

-

Cool the solution to 4°C to facilitate the precipitation of L-glutamic acid.

-

Collect the precipitated L-glutamic acid by filtration and wash it with cold water.

-

The filtrate contains N-acetyl-D-glutamic acid. This can be isolated by further acidification and extraction or by concentrating the solution and crystallizing the product.

-

-

Hydrolysis of N-acetyl-D-glutamic acid:

-

To obtain D-glutamic acid, the isolated N-acetyl-D-glutamic acid is hydrolyzed by refluxing with 2 M HCl for 2-4 hours.

-

The D-glutamic acid can then be isolated by adjusting the pH to its isoelectric point (3.2) and crystallizing it from the solution.

-

Chiral HPLC Analysis of DL-Glutamic Acid

This protocol outlines a method for the analytical separation and quantification of D- and L-glutamic acid enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Materials:

-

This compound standard

-

HPLC-grade methanol, water, and formic acid

-

Chiral HPLC column (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm)[4]

-

HPLC system with a UV detector

Procedure:

-

Preparation of Mobile Phase and Standard:

-

HPLC Analysis:

-

Set the HPLC column temperature to 25°C.

-

Set the flow rate to 1 mL/min.

-

Set the UV detector to a wavelength of 205 nm.[4]

-

Inject 10 µL of the standard solution.

-

Run the analysis and record the chromatogram. The D- and L-enantiomers will be separated into two distinct peaks.

-

-

Quantification:

-

For quantitative analysis of a sample, prepare a calibration curve using a series of known concentrations of D- and L-glutamic acid standards.

-

Prepare the sample in the same diluent as the standards. If the sample is from a biological matrix, appropriate sample preparation steps such as protein precipitation and filtration are necessary.

-

Inject the prepared sample and determine the peak areas for the D- and L-enantiomers.

-

Calculate the concentration of each enantiomer in the sample by comparing the peak areas to the calibration curve.

-

Glutamatergic Signaling Pathways

Glutamic acid is the primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic (iGluRs) and metabotropic (mGluRs) glutamate (B1630785) receptors.[1] While L-glutamate is the principal endogenous ligand, D-glutamate has also been shown to interact with certain glutamate receptors, particularly the NMDA receptor, where it can act as a co-agonist. The use of DL-glutamic acid in research can therefore lead to the activation of a complex array of downstream signaling cascades.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. Its well-characterized physicochemical properties and the availability of synthetic and analytical methods make it a versatile starting material and analytical standard. Understanding the detailed experimental protocols for its use, such as in enzymatic resolution and chiral analysis, is crucial for its effective application in the laboratory. Furthermore, a comprehensive knowledge of the complex signaling pathways that can be modulated by both of its enantiomers is essential for interpreting experimental results in a biological context. This guide provides a foundational resource for scientists and professionals working with this fundamental non-essential amino acid.

References

Navigating the Chiral Landscape: An In-depth Technical Guide to the Racemic Mixture of DL-Glutamic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the racemic mixture of DL-Glutamic acid hydrate (B1144303), a compound of significant interest in the pharmaceutical and biotechnology sectors. Understanding the distinct properties and behaviors of its constituent enantiomers, D- and L-glutamic acid, is crucial for applications ranging from drug synthesis to neuroscience research. This document delves into the physicochemical properties, resolution techniques, analytical methodologies, and biological significance of DL-Glutamic acid hydrate, presenting data in a structured and accessible format to aid in research and development.

Physicochemical Properties

DL-Glutamic acid is a racemic mixture containing equal amounts of D- and L-glutamic acid. It typically crystallizes as a monohydrate. The distinct properties of the racemate and its individual enantiomers are summarized below.

Table 1: Physicochemical Properties of Glutamic Acid Enantiomers and Racemate

| Property | L-Glutamic Acid | D-Glutamic Acid | DL-Glutamic Acid | DL-Glutamic Acid Monohydrate |

| Molecular Formula | C₅H₉NO₄ | C₅H₉NO₄ | C₅H₉NO₄ | C₅H₁₁NO₅ |

| Molecular Weight ( g/mol ) | 147.13 | 147.13 | 147.13 | 165.14 |

| Melting Point (°C) | ~205 (decomposes) | ~202 (decomposes) | 194[1] | 180 or 225-227 (decomposes)[2] |

| Solubility in Water (g/L at 25°C) | 8.64[3] | Data not readily available | 20.54[3] | Soluble |

| Solubility in Water (g/L at 100°C) | 140[3] | Data not readily available | 284.9[3] | - |

| pKa values (α-carboxyl, side chain, α-amino) | 2.10, 4.07, 9.47[4] | 2.10, 4.07, 9.47 | 2.10, 4.07, 9.47 | - |

Resolution of the Racemic Mixture

The separation of D- and L-glutamic acid from the racemic mixture is a critical step for many applications, as often only one enantiomer possesses the desired biological activity. Preferential crystallization and enzymatic resolution are two common and effective methods.

Preferential Crystallization

Preferential crystallization is a widely used industrial method for resolving racemates that form conglomerates. The process involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, inducing its crystallization.

Experimental Protocol: Preferential Crystallization of Monoammonium Glutamate (B1630785) (MAG)

DL-glutamic acid crystallizes as a racemic compound, making direct preferential crystallization challenging. Therefore, a common approach involves using a salt form, such as monoammonium glutamate (MAG), which forms a conglomerate.

-

Preparation of Supersaturated Solution: Dissolve D- and L-MAG in pure water at 40°C in a jacketed glass vessel to an initial concentration of 0.83 g/g-solvent (the solubility of L-MAG at 25°C)[5].

-

Filtration: Filter the warm solution through a membrane filter to remove any insoluble particles[5].

-

Cooling and Seeding: Cool the solution from 40°C to 15°C at a controlled rate of 1 or 2°C/h while stirring gently[5]. At 25°C, add seed crystals of the desired enantiomer (e.g., L-MAG)[5].

-

Crystal Growth and Harvesting: Allow the crystals to grow as the solution cools.

-

Filtration and Washing: Recover the crystals by filtration and wash them with acetone[5].

-

Drying: Air-dry the crystals and weigh them to determine the yield[5].

-

Analysis: Dissolve a sample of the crystals in pure water and determine the enantiomeric composition using chiral HPLC[5].

Workflow for Preferential Crystallization

Caption: Workflow for the resolution of DL-glutamic acid via preferential crystallization of its monoammonium salt.

Enzymatic Resolution

Enzymatic methods offer high selectivity for resolving racemic mixtures. One approach combines preferential crystallization with enzymatic racemization to achieve a theoretical yield of 100% for the desired enantiomer.

Experimental Protocol: Combined Enzymatic Racemization and Preferential Crystallization

This method utilizes glutamate racemase to continuously convert the unwanted enantiomer into the desired one in the solution, thereby maintaining the supersaturation of the target enantiomer and driving the crystallization process.

-

Enzyme Preparation: Prepare glutamate racemase from a source such as Bacillus subtilis[5]. The enzyme can be immobilized on a support like chitosan (B1678972) beads for easier recovery and reuse[5].

-

Crystallization Setup: Follow the same procedure for preparing the supersaturated MAG solution as in the preferential crystallization protocol.

-

Combined Process: At 25°C, add both the seed crystals of the desired enantiomer and the glutamate racemase (free or immobilized) to the crystallization vessel[5]. The optimal pH for the enzyme is around 7.0[5].

-

Controlled Cooling: Cool the solution from 25°C to 15°C at a controlled rate (e.g., 1°C/h) with gentle stirring[5].

-

Harvesting and Analysis: Harvest, wash, dry, and analyze the crystals as described in the preferential crystallization protocol.

A study combining these techniques reported a significant improvement in yield and optical purity, achieving 97.7% yield and 97.4% enantiomeric excess (ee) for L-MAG when using immobilized glutamate racemase, compared to 49.4% yield and 13.8% ee without the enzyme[5].

Analytical Techniques for Enantiomeric Analysis

Accurate determination of the enantiomeric composition of glutamic acid is essential. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

Experimental Protocol: Chiral HPLC Analysis of Glutamic Acid Enantiomers

-

Column: A crown-ether based chiral stationary phase (CSP) column, such as ChiroSil® SCA(-), is effective for separating underivatized glutamic acid enantiomers[6].

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol (B129727) and water with a small amount of an acidic modifier, for example, 84% MeOH / 16% H₂O with 5 mM HClO₄[6].

-

Flow Rate: A standard flow rate of 1.0 mL/min is often used.

-

Detection: UV detection is commonly employed.

-

Sample Preparation: Dissolve the glutamic acid sample in the mobile phase or a compatible solvent. For crystals obtained from crystallization, a concentration of 10 mg/mL in pure water can be used[5].

Alternatively, derivatization with a chiral reagent followed by separation on a standard reversed-phase column is another common approach[7].

Table 2: Example Chiral HPLC Method Parameters

| Parameter | Value |

| Column | ChiroSil® SCA(-), 15 cm x 4.6 mm, 5 µm[6] |

| Mobile Phase | 84% Methanol / 16% Water, 5 mM Perchloric Acid[6] |

| Flow Rate | 1.0 mL/min |

| Detection | UV |

Spectroscopic and Structural Characterization

Various spectroscopic techniques are employed to characterize the different forms of glutamic acid.

-

Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between the polymorphic forms of glutamic acid. The spectra of the α and β forms of L-glutamic acid are distinct, and the DL-glutamic acid also exists in different polymorphic forms. Interestingly, the β form of the L-isomer is spectroscopically indistinguishable from the A form of the DL-glutamic acid[8].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of glutamic acid. Solid-state NMR can provide detailed information about the local environment of the atoms in the crystal lattice and can differentiate between the D-, L-, and DL-forms[9].

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the crystal. DL-Glutamic acid monohydrate crystallizes in a specific crystal system with defined unit cell parameters.

Table 3: Crystallographic Data for DL-Glutamic Acid Monohydrate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 7.012 Å, b = 8.762 Å, c = 10.273 Å |

| Volume (ų) | 631.17 |

| Note: Data for α-L-Glutamic Acid, which has the same space group, is provided as a reference[10]. Specific data for the DL-monohydrate may vary. |

Biological Significance

The enantiomers of glutamic acid have distinct and critical roles in biological systems.

L-Glutamic Acid: The Major Excitatory Neurotransmitter

L-glutamic acid, commonly referred to as glutamate, is the most abundant excitatory neurotransmitter in the vertebrate central nervous system[4]. It plays a pivotal role in numerous physiological processes, including learning, memory, and synaptic plasticity[4].

Glutamatergic Synapse Signaling Pathway

Glutamate is stored in synaptic vesicles and released into the synaptic cleft upon the arrival of a nerve impulse. It then binds to and activates both ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors on the postsynaptic neuron, leading to its excitation[4][11]. The signal is terminated by the reuptake of glutamate from the synaptic cleft by excitatory amino acid transporters (EAATs) located on both neurons and glial cells[12]. In glial cells, glutamate is converted to glutamine, which is then transported back to the neurons to be reconverted into glutamate, a process known as the glutamate-glutamine cycle[12].

Glutamate Signaling Pathway

Caption: Simplified diagram of the glutamatergic signaling pathway at a synapse.

D-Glutamic Acid: Emerging Biological Roles

While L-glutamic acid's role is well-established, D-glutamic acid is increasingly recognized for its physiological significance. It is found in the cell walls of bacteria and has been detected in mammals, including humans[13]. D-amino acids are now considered to be potential novel physiologically active substances and biomarkers[13]. For instance, D-serine, another D-amino acid, is a crucial co-agonist of the NMDA receptor, highlighting the potential for D-glutamic acid to also play a role in neurotransmission and other physiological processes[13][14].

Conclusion

The racemic mixture of this compound is more than a simple combination of its enantiomers. Its resolution and the distinct properties of the D- and L-forms are of paramount importance in various scientific and industrial fields. A thorough understanding of its physicochemical characteristics, coupled with robust methods for its separation and analysis, is essential for leveraging the unique biological activities of each enantiomer. This guide provides a foundational resource for researchers and professionals working with this chiral compound, facilitating further innovation and application.

References

- 1. DL-Glutamic acid monohydrate | C5H11NO5 | CID 16219385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ulab360.com [ulab360.com]

- 4. Glutamic acid - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 14. Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology [jstage.jst.go.jp]

safety and handling precautions for DL-Glutamic acid hydrate in the lab

An In-depth Technical Guide to the Safe Handling of DL-Glutamic Acid Hydrate (B1144303) in the Laboratory

This guide provides comprehensive safety and handling protocols for DL-Glutamic acid hydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Analysis

This compound (CAS No: 19285-83-7) is a stable, white crystalline powder.[1] A review of various Safety Data Sheets (SDS) reveals conflicting hazard classifications. Some sources classify it as non-hazardous according to Safe Work Australia criteria and the 2012 OSHA Hazard Communication Standard.[1][2] Conversely, other suppliers classify it under GHS as an oral acute toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and a specific target organ toxicant for respiratory tract irritation (Category 3).[3]

Given these discrepancies, it is prudent to handle this compound with a degree of caution, assuming the more stringent hazard classifications are potentially accurate. The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[4][5]

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[3]

-

Skin Contact: May cause skin irritation.[3]

-

Eye Contact: May cause serious eye irritation, characterized by redness and watering.[3][4][5]

-

Ingestion: May be harmful if swallowed.[3]

There is no evidence to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.[1][2][3]

Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) should be employed.

Engineering Controls:

-

Work in a well-ventilated area.[3]

-

Use a chemical fume hood or other local exhaust ventilation when handling the powder to minimize dust generation.[4][5]

-

Ensure that a safety shower and eyewash station are readily accessible.[3]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[1][3]

-

Hand Protection: Wear protective gloves, such as nitrile rubber gloves.[6] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[6]

-

Skin and Body Protection: A lab coat is required.[4][5] For larger spills, a full suit may be necessary.[4][5]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a suitable respirator.[3]

Detailed Laboratory Handling Protocols

Protocol for Weighing this compound Powder

-

Preparation:

-

Ensure all necessary PPE is worn correctly.

-

Set up the analytical balance in an area free from drafts, or within a balance enclosure.

-

If handling more than a few grams, perform the weighing inside a chemical fume hood.

-

-

Procedure:

-

Place a clean, dry weigh boat or paper on the balance and tare it.

-

Carefully scoop the this compound from its container onto the weigh boat using a clean spatula.

-

Avoid generating dust. If dust becomes airborne, cease work and allow it to settle before proceeding.

-

Once the desired amount is weighed, securely close the main container.

-

Wipe down the spatula and the weighing area with a damp cloth to collect any residual powder.

-

Protocol for Preparing an Aqueous Solution

-

Preparation:

-

Wear all required PPE.

-

Conduct the procedure within a chemical fume hood to control any potential dust or aerosols.

-

-

Procedure:

-

Weigh the required amount of this compound following the protocol in section 3.1.

-

Add the weighed powder to a beaker or flask of the appropriate size.

-

Add a small amount of the solvent (e.g., deionized water) to the powder to create a slurry. This helps to prevent clumping.

-

Gradually add the remaining solvent while stirring continuously until the solid is fully dissolved.

-

Transfer the solution to a volumetric flask if precise concentration is required, and bring it to the final volume with the solvent.

-

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[3] Seek medical attention.[1][4]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[1][3][6]

-

Inhalation: Move the person to fresh air.[1][3][6] If breathing is difficult, seek medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4][6]

Spill Cleanup Protocol

-

Immediate Actions:

-

Alert others in the vicinity of the spill.

-

Evacuate the immediate area if the spill is large or if dust is generated.

-

Ensure proper PPE is worn before attempting cleanup.

-

-

Containment and Cleanup:

-

For a small dry spill , carefully sweep or scoop the powder into a suitable container for waste disposal.[4][5] Avoid creating dust.[4]

-

For a large dry spill , use a shovel to place the material into a convenient waste disposal container.[4][5]

-

Clean the spill area by spreading water on the contaminated surface and then absorbing it with an inert material like vermiculite (B1170534) or sand.[4][5][7]

-

Place the absorbent material into a sealed, labeled container for disposal.[8]

-

-

Decontamination:

-

Wash the spill area thoroughly with soap and water.[8]

-

Dispose of all cleanup materials as hazardous waste.

-

Storage and Disposal

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3][4][5][6]

-

Recommended storage temperatures can vary by supplier, with some suggesting -20°C for long-term powder storage.[3]

Waste Disposal:

-

Dispose of this compound waste in accordance with all applicable federal, state, and local regulations.[1][3]

-

Do not allow the chemical to enter drains or watercourses.[1][6]

-

Contaminated packaging should be handled in the same manner as the product itself.[1][3]

Data and Properties

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 19285-83-7 | [1][3] |

| Molecular Formula | C5H11NO5 | [3][6] |

| Molecular Weight | 165.14 g/mol | [3][4][5][6] |

| Appearance | White powder/solid | [1] |

| Melting Point | 194 °C / 381.2 °F | [1] |

| Solubility | Soluble in water | [1] |

Toxicological Data

| Test | Result | Reference |

| Acute Oral Toxicity | Category 4 (GHS) - Harmful if swallowed | [3] |

| LD50/LC50 | Not available | [4][5] |

| Carcinogenicity | No component is identified as a carcinogen by IARC or ACGIH. | [3][6] |

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. fishersci.com [fishersci.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 5. oxfordlabchem.com [oxfordlabchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. qmul.ac.uk [qmul.ac.uk]

- 8. - Division of Research Safety | Illinois [drs.illinois.edu]

A Technical Guide to the Natural Occurrence and Sources of DL-Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid, an alpha-amino acid, is a fundamental component of proteins and a key molecule in cellular metabolism. It exists as two stereoisomers, L-glutamic acid and D-glutamic acid, which are enantiomers of each other. While L-glutamic acid is one of the 20 common proteinogenic amino acids and is ubiquitous in nature, the D-form is less common but plays significant roles, particularly in the microbial world and specialized mammalian tissues. The racemic mixture, DL-glutamic acid, is primarily a product of chemical synthesis. This guide provides an in-depth exploration of the natural occurrence and sources of both L- and D-glutamic acid, details on their industrial production, and technical protocols for their analysis.

L-Glutamic Acid: The Ubiquitous Isomer

L-glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system and a non-essential amino acid in humans, meaning the body can synthesize it.[1] It is found in two forms in food: bound within protein structures and as a free amino acid.[2] Free L-glutamate is responsible for "umami," the fifth basic taste.[1][2]

Natural Occurrence and Dietary Sources

L-glutamic acid is a natural constituent of virtually all protein-containing foods.[1][2] The concentration of free L-glutamic acid often increases during natural processes like ripening and fermentation, which enhances the savory flavor of foods.[2][3]

Table 1: Quantitative Data of L-Glutamic Acid in Various Food Sources

| Food Source | Form | Concentration of L-Glutamic Acid (mg/100g) |

| Parmesan Cheese | Free | 1200 |

| Soy Sauce | Free | 1090 |

| Walnuts | Free | 658 |

| Ripe Tomatoes | Free | 246 |

| Peas | Free | 200 |

| Mushrooms | Free | 180 |

| Broccoli | Free | 176 |

| Beef | Bound (in protein) | ~2846 |

| Chicken | Bound (in protein) | ~3309 |

| Wheat Gluten | Bound (in protein) | 30% to 35% of total protein[1] |

Data compiled from various sources including[3][4]. Concentrations can vary based on preparation, ripeness, and processing.

Industrial Production of L-Glutamic Acid

The global demand for L-glutamic acid, primarily as the flavor enhancer monosodium glutamate (B1630785) (MSG), is met largely through microbial fermentation.[5][6][7]

-

Microbial Fermentation : This is the predominant production method, accounting for over 90% of the world's supply.[5][6] The process typically utilizes strains of Corynebacterium glutamicum (also known as Brevibacterium flavum).[8][9] These bacteria are grown in large-scale fermentors on a medium containing a carbon source (like glucose or molasses), a nitrogen source (like ammonia), and essential nutrients such as biotin.[6][7][9]

-

Protein Hydrolysis : An older method involved the acid hydrolysis of protein-rich sources like wheat gluten.[10] However, this method is less efficient and has been largely replaced by fermentation.[10]

D-Glutamic Acid: The Specialized Isomer

While far less common than its L-counterpart, D-glutamic acid (D-Glu) has been identified in various biological contexts, challenging the long-held belief that D-amino acids were "unnatural" in higher organisms.[11][12]

Natural Occurrence and Sources

-

Bacterial Cell Walls : D-glutamic acid is a crucial and essential component of the peptidoglycan layer in the cell walls of both gram-positive and gram-negative bacteria.[1][7][13][14] Bacterial enzymes, such as glutamate racemase, actively convert L-glutamic acid into D-glutamic acid for this purpose.[1][7]

-

Fermented Foods : Due to microbial activity, D-glutamic acid can be found in various fermented foods and beverages.[15]

-

Mammalian Tissues : Surprisingly high levels of free D-glutamate have been detected in mammalian tissues, including the liver, kidney, and brain.[11][15][16] Its presence may be due to the turnover of gut microflora, direct absorption from diet, or endogenous synthesis.[15][17] Recent research has identified a mammalian D-glutamate cyclase, an enzyme that metabolizes D-glutamate, suggesting it has specific biological roles.[16]

Table 2: Quantitative Data of D-Glutamic Acid in Biological Samples

| Source | Organism | Concentration / Relative Amount |

| Liver | Mammalian | Accounts for up to 9% of total glutamate[15] |

| Heart, Kidney, Liver | Mouse | Predominant tissues for D-glutamate cyclase expression[16] |

| Brain | Rodent | Detected, though physiological roles are still being clarified[11] |

Industrial Production of D-Glutamic Acid

The production of pure D-glutamic acid often involves enzymatic processes or the resolution of a racemic mixture.

-

Enzymatic Synthesis : Bioreactors using a combination of immobilized enzymes can efficiently produce D-glutamate. For example, a system with glutamate racemase (to convert L-Glu to a DL-mixture) and L-glutamate oxidase (to selectively remove the L-isomer) can yield pure D-glutamate.[18]

-

Chemical Synthesis and Racemic Resolution : Chemical synthesis of glutamic acid typically results in a DL-racemic mixture.[10][19] The enantiomers must then be separated using techniques like fractional crystallization.[20]

DL-Glutamic Acid: The Racemic Mixture

The term DL-glutamic acid refers to a 1:1 mixture of the D- and L-enantiomers.[21]

-

Natural Occurrence : A true racemic mixture is rarely found in nature. Its presence is typically an indicator of chemical synthesis or specific, non-biological chemical processes.

-

Industrial Sources : The primary source of DL-glutamic acid is chemical synthesis.[10] Methods often involve the Strecker reaction using acrylonitrile (B1666552) as a starting material.[10] Because most biological applications require the pure L-isomer, these racemic mixtures must undergo resolution, a process that adds complexity and cost compared to direct fermentation of L-glutamic acid.[10][19]

Biosynthesis and Key Signaling Pathways

L-Glutamic Acid Biosynthesis

In most organisms, L-glutamic acid is synthesized from α-ketoglutarate, a key intermediate in the Citric Acid Cycle (Krebs Cycle). The primary reaction is a reductive amination catalyzed by glutamate dehydrogenase (GDH).

Caption: Synthesis of L-Glutamic Acid from α-Ketoglutarate.

GABA Synthesis Pathway

L-glutamic acid is the direct precursor to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This conversion is catalyzed by the enzyme glutamic acid decarboxylase (GAD).[1]

Caption: Conversion of L-Glutamic Acid to the neurotransmitter GABA.

D-Glutamic Acid Synthesis in Bacteria

In bacteria, D-glutamic acid for peptidoglycan synthesis is produced from the L-isomer by the enzyme glutamate racemase. This enzyme catalyzes the interconversion between the two enantiomers.[1][7]

Caption: Racemization of L-Glutamic Acid to D-Glutamic Acid in bacteria.

Analytical Methodologies and Experimental Protocols

The accurate quantification of D- and L-glutamic acid requires specific analytical methods, often involving chromatographic separation or enzymatic assays.

Experimental Protocol: Extraction of Free Glutamic Acid from Food Samples

This protocol outlines a general method for extracting free glutamic acid from a solid food matrix (e.g., cheese, tomato paste) for subsequent analysis.

-

Homogenization : Accurately weigh approximately 1-5 g of the homogenized food sample into a 100 mL volumetric flask.[22][23]

-

Extraction : Add approximately 70 mL of deionized water. For some samples, heating at 60-70°C for 10-15 minutes can aid in extraction.[22][23]

-

Deproteinization (if necessary) : To remove interfering proteins, a precipitation step may be required. Add 5 mL of 15% (w/v) sulfosalicylic acid, mix thoroughly, and allow to stand for 10 minutes.

-

Volume Adjustment and pH : Allow the solution to cool to room temperature. Adjust the pH to neutral (pH 7.0) using NaOH or HCl. Make up the volume to 100 mL with deionized water and mix.

-

Filtration/Centrifugation : Filter the mixture through a 0.45 µm syringe filter or centrifuge at 10,000 x g for 15 minutes to obtain a clear supernatant.[22]

-

Dilution : The clear extract may need to be diluted with the mobile phase or appropriate buffer to bring the glutamic acid concentration within the linear range of the analytical method.[23]

Experimental Protocol: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying amino acids, including the enantiomers of glutamic acid. This requires chiral derivatization or a chiral column.

-

System : An HPLC system equipped with a fluorescence or UV detector.

-

Column : A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

-

Pre-column Derivatization : Amino acids are derivatized to make them detectable and to resolve the D- and L-enantiomers. A common agent is o-phthaldialdehyde (OPA) along with a chiral thiol like N-acetyl-L-cysteine (NAC).

-

Reagent Prep : Prepare an OPA/NAC derivatizing solution.

-

Reaction : Mix 100 µL of the sample extract with 400 µL of the OPA/NAC reagent. Allow the reaction to proceed for 2 minutes at room temperature in the dark.

-

-

Chromatographic Conditions :

-

Mobile Phase A : Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.5).

-

Mobile Phase B : Acetonitrile/Methanol mixture.

-

Gradient : A typical gradient might run from 10% B to 70% B over 30 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

-

-

Quantification : A calibration curve is generated using standards of known D- and L-glutamic acid concentrations that have undergone the same derivatization process. The peak areas of the sample are compared to the calibration curve to determine the concentration.[24]

Experimental Workflow: HPLC Analysis

Caption: General workflow for the quantification of D/L-Glutamic Acid.

References

- 1. Glutamic acid - Wikipedia [en.wikipedia.org]

- 2. Natural glutamic acid | Yeast Extract [yeastextract.info]

- 3. Glutamate flavoring - Wikipedia [en.wikipedia.org]

- 4. Glutamate: A Safe Nutrient, Not Just a Simple Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of Glutamic acid.pptx [slideshare.net]

- 6. biologydiscussion.com [biologydiscussion.com]

- 7. Glutamate (Glu) Amino Acid - Creative Peptides [creative-peptides.com]

- 8. Production of glutamic acid | PPTX [slideshare.net]

- 9. sci.mu.edu.iq [sci.mu.edu.iq]

- 10. bepls.com [bepls.com]

- 11. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutamic acid | Neurotransmitter, Protein Synthesis, Metabolism | Britannica [britannica.com]

- 13. The Escherichia coli mutant requiring D-glutamic acid is the result of mutations in two distinct genetic loci - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholars.uky.edu [scholars.uky.edu]

- 15. hmdb.ca [hmdb.ca]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. academic.oup.com [academic.oup.com]

- 19. A Glutamic Acid-Producing Lactic Acid Bacteria Isolated from Malaysian Fermented Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. DL-Glutamic acid | C5H9NO4 | CID 611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. food.r-biopharm.com [food.r-biopharm.com]

- 23. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DL-Glutamic Acid Hydrate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Glutamic acid is a racemic mixture containing both D- and L-isomers of the amino acid glutamic acid. While L-glutamic acid is a well-known non-essential amino acid crucial for protein synthesis and a primary excitatory neurotransmitter in the central nervous system, the roles of D-glutamic acid and the racemic mixture in cell culture are less characterized.[1] L-glutamic acid is a component of many cell culture media formulations, including MEM non-essential amino acids solution, and serves as an energy source for various cell types.[2][3] This document provides a detailed protocol for the preparation and application of DL-Glutamic acid hydrate (B1144303) in cell culture, along with a summary of reported effects and a discussion of the potential implications of using a racemic mixture.

Data Presentation

The biological effects of glutamic acid are isomer-specific. The L-isomer is the biologically active form in most mammalian systems, while the D-isomer can have different, sometimes inhibitory, effects.[4][5] The use of a DL-racemic mixture will therefore introduce both isomers to the cell culture environment. Below is a summary of quantitative data from studies using different forms of glutamic acid.

Table 1: Summary of Reported Concentrations and Effects of Glutamic Acid in Cell Culture

| Compound | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |

| L-Glutamic acid | Adult rat spinal cord-derived neural stem/progenitor cells | 500 µM | 96 hours | Increased live cell numbers, reduced cell death, and increased proliferation. | [6] |

| L-Glutamic acid | Human neuroblastoma cell lines (SH-SY5Y, IMR-32, SK-N-BE(2)) | 20 mM | 24 hours | Significant decrease in cell viability (when pH was re-equilibrated). Used to induce excitotoxicity. | [1][7] |

| Glutamic acid (isomer not specified) | C2C12 mouse myoblasts | 4 mM | 2 days | Lower cell viability compared to glutamine-containing medium. | [8] |

| L-Glutamic acid (monosodium salt) | Bordetella pertussis | 3 mg/mL | Not specified | Increased cell yield by an average of 43.5%. | [9] |

| D-Glutamic acid | Transplantable rat tumors | Not specified | Not specified | Promoted tumor growth. | [4] |

| L-Glutamic acid | Transplantable rat tumors | Not specified | Not specified | Inhibited tumor growth. | [4] |

Experimental Protocols

Preparation of a Sterile Stock Solution of DL-Glutamic Acid Hydrate

Materials:

-

This compound (Molecular Weight: 165.1 g/mol for the monohydrate)

-

Cell culture grade water or Phosphate Buffered Saline (PBS)

-

1 M NaOH or 1 M HCl (for pH adjustment)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile storage tubes

Protocol:

-

Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For a 100 mM stock solution, weigh 1.651 g of DL-Glutamic acid monohydrate.

-

Solubilization:

-

The DL-form of glutamic acid has a higher solubility in water (20.54 g/L at room temperature) compared to the L-form.[2]

-

Add the powder to a sterile conical tube.

-

Add a portion of the final volume of cell culture grade water or PBS (e.g., 80 mL for a final volume of 100 mL).

-

Gently vortex or swirl to dissolve. The solution may be slightly acidic.

-

-

pH Adjustment (Critical Step):

-

Aseptically measure the pH of the solution.

-

Adjust the pH to 7.2-7.4 using sterile 1 M NaOH. Add the NaOH dropwise while monitoring the pH to avoid over-titration. This step is crucial as acidic solutions can be toxic to cells.[1][7]

-